molecular formula C21H20N2O6 B244508 N-[3-(3,5-DIMETHOXYBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE

N-[3-(3,5-DIMETHOXYBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B244508
M. Wt: 396.4 g/mol
InChI Key: UHKOPGHUJGZKPS-UHFFFAOYSA-N
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Description

N-[3-(3,5-DIMETHOXYBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-DIMETHOXYBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE typically involves the reaction of 3,5-dimethoxybenzoic acid with appropriate amine derivatives. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the synthesized compound can vary, but they are generally in the range of 40-72% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-DIMETHOXYBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-[3-(3,5-DIMETHOXYBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,5-DIMETHOXYBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5-DIMETHOXYBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a benzoyl group, a methoxyphenyl group, and a furamide moiety

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

N-[3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O6/c1-26-15-9-13(10-16(12-15)27-2)20(24)23-17-11-14(6-7-18(17)28-3)22-21(25)19-5-4-8-29-19/h4-12H,1-3H3,(H,22,25)(H,23,24)

InChI Key

UHKOPGHUJGZKPS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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